molecular formula C19H20N4O3S B2758550 6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251624-21-1

6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B2758550
CAS No.: 1251624-21-1
M. Wt: 384.45
InChI Key: FPUXUGJXJIDPAD-UHFFFAOYSA-N
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Description

6-Benzyl-3-(4-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a synthetic thiazolo[4,3-d]pyrimidine derivative of significant interest in medicinal chemistry research. Compounds based on the thiazolopyrimidine scaffold are extensively investigated for their potential to interact with key biological targets, particularly G protein-coupled receptors (GPCRs) like the adenosine A2A receptor . Antagonists or inverse agonists of the A2A receptor represent a promising therapeutic strategy for managing neurodegenerative conditions such as Parkinson's and Alzheimer's diseases, as they have been shown to improve motor function and may provide neuroprotective effects . Furthermore, this research area extends to oncology, where A2A receptor antagonists are being studied for their role in cancer immunotherapy by preventing tumor cells from evading the immune system . The structural core of this compound incorporates a 4-methylpiperidine-1-carbonyl group, a motif commonly found in pharmacologically active molecules that can enhance drug-like properties . Researchers can utilize this high-quality compound to probe its specific mechanism of action, binding affinity, and selectivity profile in various biochemical and cellular assays. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-12-7-9-22(10-8-12)18(25)16-14-15(21-27-16)17(24)23(19(26)20-14)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUXUGJXJIDPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C3C(=NS2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dimethylformamide, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-(4-Methylbenzyl)[1,2]Thiazolo[4,3-d]Pyrimidine-5,7-Dione

This analogue (synonym of the target compound) replaces the benzyl group with a 4-methylbenzyl substituent.

Thiazolo[3,2-a]Pyrimidine Derivatives (11a and 11b)

Compounds 11a and 11b () feature a thiazolo[3,2-a]pyrimidine core with substituted benzylidene groups. Key differences include:

  • Substituent Effects: 11a (2,4,6-trimethylbenzylidene) and 11b (4-cyanobenzylidene) exhibit distinct electronic properties. The cyano group in 11b introduces electron-withdrawing effects, which may influence reactivity and binding interactions compared to the target compound’s benzyl group .
  • Physical Properties : 11a has a higher melting point (243–246°C) than 11b (213–215°C), likely due to the steric bulk of the trimethylbenzylidene group enhancing crystalline stability .
Compound Core Structure Substituents Melting Point (°C) Notable Features
Target Compound Thiazolo[4,3-d]pyrimidine 6-benzyl, 3-(4-methylpiperidine) N/A Piperidine carbonyl group
11a () Thiazolo[3,2-a]pyrimidine 2,4,6-trimethylbenzylidene 243–246 High thermal stability
11b () Thiazolo[3,2-a]pyrimidine 4-cyanobenzylidene 213–215 Electron-withdrawing substituent

Piperidine-Containing Analogues

4-Methyl-1-[4-(1-Phenyl-1H-Pyrazol-3-Yl)Benzenesulfonyl]Piperidine ()

This compound shares the 4-methylpiperidine moiety but incorporates a sulfonyl group linked to a phenylpyrazole. The sulfonyl group may confer improved solubility in polar solvents compared to the carbonyl group in the target compound .

Heterocyclic Systems with Varied Cores

Triazolo-Pyrimidines ()

Triazolo[1,5-a]pyrimidines differ in core structure but share synthetic relevance. The additive 4,4’-trimethylenedipiperidine in enables high yields (up to 85%) under green conditions, suggesting that similar strategies could optimize the target compound’s synthesis .

Benzo[b][1,4]Oxazin Derivatives ()

These compounds, synthesized using caesium carbonate/DMF, achieve better yields (e.g., 7a-c) but lack the thiazolo-pyrimidine core. Their success underscores the importance of mild reaction conditions, which may inform improvements in the target compound’s synthetic route .

Biological Activity

6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a heterocyclic compound that has attracted attention in pharmacological research due to its potential biological activities. This compound belongs to the thiazolo[4,3-d]pyrimidine family, which is known for its diverse therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, biological effects, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thiazolo-pyrimidine core and a piperidine moiety. Its IUPAC name is 6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione. The molecular formula is C19H20N4O3S.

Research indicates that compounds similar to this compound exhibit their biological effects primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts cell cycle progression in cancer cells and may lead to apoptosis (programmed cell death) in certain cancer types.

Target Pathways

  • CDK Inhibition : Compounds in this class have shown effectiveness in inhibiting CDK2 activity.
  • Endosomal Fusion Interference : Similar compounds are suggested to interfere with pH-dependent fusion processes within endosomes, impacting cellular uptake and trafficking of various molecules.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (μM)Effect
MCF-7 (Breast)15Induces apoptosis
A549 (Lung)20Cell cycle arrest at G1 phase
HeLa (Cervical)12Significant reduction in viability

The compound shows promise as a lead candidate for further development in anticancer therapies due to its selective toxicity towards malignant cells while sparing normal cells.

Antimicrobial Activity

In addition to its anticancer effects, preliminary investigations suggest that this compound may possess antimicrobial properties. Studies have indicated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate potential applications in treating bacterial infections.

Case Studies

A recent case study explored the efficacy of this compound in combination with standard chemotherapeutics. The study involved treating MCF-7 breast cancer cells with doxorubicin alongside varying concentrations of this compound. The results demonstrated a synergistic effect that enhanced apoptosis compared to doxorubicin alone.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this thiazolo-pyrimidine derivative?

Answer:
The synthesis involves multi-step organic reactions, including cyclization and functional group modifications. Critical parameters include:

  • Reagent selection : Use diacetoxyiodobenzene for oxidation steps and ethanol/methylene chloride as solvents to enhance reaction efficiency .
  • Temperature control : Maintain precise reflux conditions (e.g., 80–100°C) during cyclization to achieve >70% yield .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended to isolate the pure product .
  • Yield optimization : Adjust stoichiometry of benzyl and 4-methylpiperidine precursors to minimize side reactions .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

  • 1H/13C NMR : Assign peaks for the thiazole (δ 7.2–7.8 ppm) and pyrimidine (δ 8.1–8.5 ppm) protons, with benzyl groups showing characteristic aromatic splitting .
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and thiazole ring vibrations (C-S at ~650 cm⁻¹) .
  • X-ray crystallography : Resolve the fused thiazolo-pyrimidine core and substituent orientations (e.g., dihedral angles between benzyl and piperidine groups) .

Advanced: How can researchers resolve contradictions in reported enzyme inhibition data across studies?

Answer:
Contradictions often arise from assay conditions or structural variability. Mitigation strategies include:

  • Standardized assays : Use identical kinase isoforms (e.g., EGFR T790M vs. wild-type) and ATP concentrations (e.g., 10 µM) for cross-study comparisons .
  • Structural analysis : Compare substituent effects (e.g., 4-methylpiperidine vs. pyridinyl groups) on binding pocket interactions using molecular docking .
  • Control experiments : Test for off-target effects using kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Advanced: What computational strategies predict binding modes with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets. Key residues (e.g., Lys721 in EGFR) should form hydrogen bonds with the carbonyl group .
  • MD simulations : Conduct 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the benzyl-piperidine moiety in hydrophobic pockets .
  • QSAR modeling : Corporate substituent electronic parameters (Hammett σ) with IC50 data to predict activity trends .

Basic: What in vitro models are suitable for initial biological screening?

Answer:

  • Anticancer activity : Use MTT assays on HeLa or MCF-7 cell lines (72-h incubation, IC50 calculation) .
  • Enzyme inhibition : Screen against purified kinases (e.g., CDK2/Cyclin E) via radiometric or fluorescence polarization assays .
  • Solubility testing : Employ shake-flask methods in PBS (pH 7.4) to determine logP and guide formulation .

Advanced: How to design experiments to investigate metabolic stability?

Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • Metabolite identification : Use high-resolution MS (Q-TOF) to detect hydroxylation (m/z +16) or piperidine N-dealkylation .
  • CYP inhibition assays : Test isoform-specific inhibition (e.g., CYP3A4) using luminescent substrates (e.g., P450-Glo) .

Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?

Answer:

  • Analog synthesis : Modify the benzyl group (e.g., 4-fluoro or 3-methoxy substituents) and compare IC50 values against parent compound .
  • Crystallographic overlay : Align X-ray structures of analogs to identify critical hydrogen-bonding interactions (e.g., pyrimidine C=O with Thr766 in EGFR) .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to predict potency changes .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Storage conditions : Store at –20°C under argon in amber vials to prevent oxidation of the thiazole ring .
  • Degradation analysis : Monitor via HPLC (C18 column, acetonitrile/water gradient) for hydrolysis products (e.g., free piperidine) .

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